molecular formula C20H14Cl2N2O3S B2590582 Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate CAS No. 861212-59-1

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate

Cat. No.: B2590582
CAS No.: 861212-59-1
M. Wt: 433.3
InChI Key: HZBCUSOQUPXEGQ-UHFFFAOYSA-N
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Description

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinate moiety linked to a sulfanyl group, which is further connected to a dichlorobenzoyl amino phenyl group

Properties

IUPAC Name

methyl 6-[2-[(2,3-dichlorobenzoyl)amino]phenyl]sulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3S/c1-27-20(26)12-9-10-17(23-11-12)28-16-8-3-2-7-15(16)24-19(25)13-5-4-6-14(21)18(13)22/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBCUSOQUPXEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorobenzoyl amino phenyl intermediate: This step involves the reaction of 2,3-dichlorobenzoyl chloride with aniline to form 2-[(2,3-dichlorobenzoyl)amino]phenyl.

    Thioether formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Nicotinate esterification: Finally, the thioether intermediate is esterified with methyl nicotinate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate involves its interaction with specific molecular targets. The dichlorobenzoyl amino phenyl group may interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The nicotinate moiety may contribute to the compound’s overall bioactivity by interacting with nicotinic receptors or other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-({2-[(2,4-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate
  • Methyl 6-({2-[(2,5-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate
  • Methyl 6-({2-[(2,6-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate

Uniqueness

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate is unique due to the specific positioning of the dichlorobenzoyl group, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also adds to its distinct properties, making it a valuable compound for various applications.

Biological Activity

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, focusing on antibacterial and antitumor properties.

Chemical Structure and Properties

The compound's molecular formula is C16H15Cl2N2O2SC_{16}H_{15}Cl_2N_2O_2S, with a molecular weight of approximately 366.3 g/mol. Its structure includes a nicotinate moiety linked to a sulfanyl group and a dichlorobenzoyl amino group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The agar diffusion method was employed to measure the inhibition zones against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Activity
Escherichia coli (G-)15Moderate
Klebsiella pneumoniae (G-)12Weak
Staphylococcus aureus (G+)18Strong
Streptococcus mutans (G+)20Strong

The compound showed significant antibacterial activity against Staphylococcus aureus and Streptococcus mutans, indicating its potential as an antibacterial agent. However, it displayed limited activity against E. coli and Klebsiella pneumoniae .

Antitumor Activity

In addition to its antibacterial properties, the compound has been investigated for antitumor activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines.

Cell Line IC50 (μM) Activity
L1210 (leukemia)5Potent
MCF-7 (breast cancer)10Moderate
A549 (lung cancer)15Weak

The IC50 values indicate that this compound exhibits potent activity against L1210 cells, suggesting it may be a candidate for further development in cancer therapy .

Case Studies

  • Antibacterial Efficacy : A study published in Bionatura assessed several synthesized derivatives of similar compounds. The results indicated that while some derivatives had no activity against E. coli, others like this compound showed promising results against Gram-positive bacteria .
  • Antitumor Screening : In a comparative study involving various synthesized compounds, this compound was noted for its significant cytotoxic effects on leukemia cells compared to standard chemotherapeutic agents .

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